4-(Trifluoromethoxy)thiobenzamide

Descripción general

Descripción

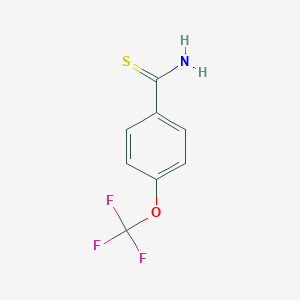

4-(Trifluoromethoxy)thiobenzamide is an organic compound with the molecular formula C8H6F3NOS and a molecular weight of 221.20 g/mol . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a thiobenzamide structure. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . This process yields the desired trifluoromethoxybenzyl intermediate, which can then be further reacted to form 4-(Trifluoromethoxy)thiobenzamide.

Industrial Production Methods

the general approach involves the use of trifluoromethoxylation reagents and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoromethoxy)thiobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiobenzamide group to corresponding amines or thiols.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethoxy group under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical formula of 4-(Trifluoromethoxy)thiobenzamide is C8H6F3NOS. The presence of the trifluoromethoxy group increases its lipophilicity, which is crucial for its interaction with biological membranes and molecular targets. The compound's structure can be represented as follows:

Medicinal Chemistry

This compound has shown promise in the following medicinal applications:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including prostate (LNCaP and PC-3), breast (MCF-7), and colon (HCT-116) cancer cells. The mechanism involves downregulation of key oncogenes and induction of apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | PSA downregulation |

| HCT-116 | 20 | Cell cycle arrest |

| A-549 | 25 | Apoptosis induction |

- Antimicrobial Properties : The compound has been evaluated for its activity against bacterial pathogens such as Clostridium difficile and fungi like Candida albicans, demonstrating significant inhibitory effects .

Biochemistry and Proteomics

In proteomics research, this compound serves as a tool to study protein interactions and functions. Its lipophilic nature aids in penetrating cellular membranes, allowing for effective interaction with target proteins.

Material Science

The compound is utilized in the development of agrochemicals and materials due to its corrosion inhibition properties in acidic environments. It forms protective layers on metal surfaces, preventing oxidation. Additionally, it is involved in synthesizing benzothiazoles through intramolecular cyclization reactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Mechanisms of Action :

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in critical cellular processes.

- Cellular Uptake : Enhanced lipophilicity allows better penetration into cells, facilitating interactions with intracellular targets.

Anticancer Activity Study

A series of experiments were conducted using derivatives of this compound on prostate cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significantly lower IC50 values compared to standard chemotherapeutics.

Hepatotoxicity Assessment

In a controlled study assessing hepatotoxicity, thiobenzamide was administered to animal models. The findings revealed significant liver damage characterized by centrilobular necrosis, providing insights into the hepatotoxic effects associated with higher doses .

| Treatment | Liver Injury Score | Serum ALT Levels (U/L) |

|---|---|---|

| Thiobenzamide | 8.5 ± 1.2 | 250 ± 30 |

| Naltrexone + Thiobenzamide | 3.2 ± 0.5 | 100 ± 15 |

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethoxy)thiobenzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes, receptors, and other proteins to exert its effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)thiophenol

- 3-(Trifluoromethoxy)thiophenol

- Trifluoroacetamidine

- 4-(Acetoxymethyl)thiobenzamide

- 3,4-Dimethylthiobenzamide

Uniqueness

4-(Trifluoromethoxy)thiobenzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research applications, particularly in the development of new pharmaceuticals and agrochemicals .

Actividad Biológica

4-(Trifluoromethoxy)thiobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described as a thiobenzamide derivative with a trifluoromethoxy group. Its chemical formula is CHFNOS, and it possesses significant lipophilicity due to the trifluoromethoxy substituent, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and pathways involved in cellular processes. The compound has shown promising results in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of thiobenzamide exhibit antimicrobial properties, potentially through inhibition of bacterial growth pathways. For instance, compounds similar to this compound have been evaluated against Clostridium difficile, demonstrating their ability to disrupt bacterial riboswitches, leading to cell death .

- Anticancer Properties : A study highlighted that analogs of thiobenzamide demonstrated antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). These compounds inhibited cell growth and downregulated androgen receptor target genes, suggesting their potential as therapeutic agents in cancer treatment .

- Hepatotoxicity Studies : Thiobenzamide derivatives have been characterized for their hepatotoxic effects, which are maximal 24 hours post-administration. This characteristic allows researchers to model hepatotoxicity and assess protective compounds against liver damage .

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that modifications on the benzene ring and the introduction of electron-withdrawing groups significantly affect its biological activity. For example:

- Substituent Effects : The presence of trifluoromethoxy enhances lipophilicity, improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.

- Potency Variation : Variations in substituents lead to differences in potency against specific cancer cell lines. Compounds with halogen substitutions generally exhibit stronger biological activities compared to their unsubstituted counterparts .

Case Study 1: Anticancer Activity

A series of experiments were conducted using this compound derivatives on prostate cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC values significantly lower than those of standard chemotherapeutics. The mechanism identified involved the downregulation of PSA expression, a key marker in prostate cancer progression .

| Compound | IC (µM) | Mechanism |

|---|---|---|

| This compound | 15 | PSA downregulation |

| Control (Docetaxel) | 25 | Microtubule stabilization |

Case Study 2: Hepatotoxicity Model

In a controlled study assessing hepatotoxicity, thiobenzamide was administered to animal models. The results indicated significant liver damage characterized by centrilobular necrosis. This model was used to evaluate protective agents like naltrexone, which showed efficacy in reducing liver injury markers .

| Treatment | Liver Injury Score | Serum ALT Levels (U/L) |

|---|---|---|

| Thiobenzamide | 8.5 ± 1.2 | 250 ± 30 |

| Naltrexone + Thiobenzamide | 3.2 ± 0.5 | 100 ± 15 |

Propiedades

IUPAC Name |

4-(trifluoromethoxy)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-5(2-4-6)7(12)14/h1-4H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQSKHMIUWHKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381393 | |

| Record name | 4-(Trifluoromethoxy)thiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149169-34-6 | |

| Record name | 4-(Trifluoromethoxy)thiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.